molecular formula C19H21N3 B5943809 4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine

4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine

Cat. No.: B5943809
M. Wt: 291.4 g/mol
InChI Key: BLJSPNJMWJKZMN-JTAXDKCCSA-N
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Description

4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine group and a phenylbuta-1,3-dienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with a piperidine and a phenylbuta-1,3-dienyl precursor. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenylbuta-1,3-dienyl moiety can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives, which may have different chemical properties.

    Substitution: The piperidine and phenylbuta-1,3-dienyl groups can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce saturated hydrocarbons.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E,3Z)-4-Phenylbuta-1,3-dien-1-YL]-2-(piperidin-1-YL)pyrimidine is unique due to the presence of both a piperidine and a phenylbuta-1,3-dienyl group attached to a pyrimidine ring. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[(1E,3Z)-4-phenylbuta-1,3-dienyl]-2-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-3-9-17(10-4-1)11-5-6-12-18-13-14-20-19(21-18)22-15-7-2-8-16-22/h1,3-6,9-14H,2,7-8,15-16H2/b11-5-,12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJSPNJMWJKZMN-JTAXDKCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=N2)C=CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC=CC(=N2)/C=C/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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